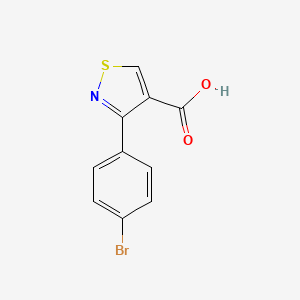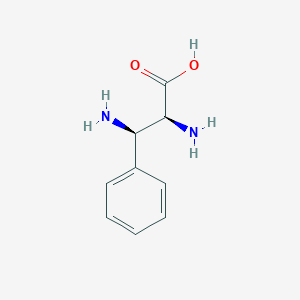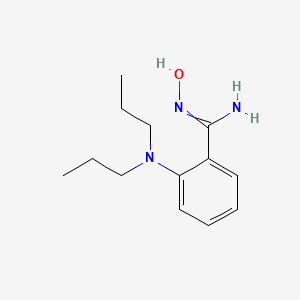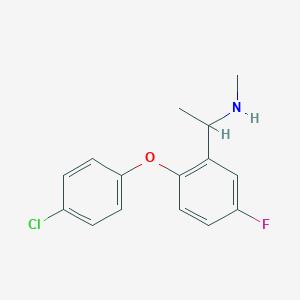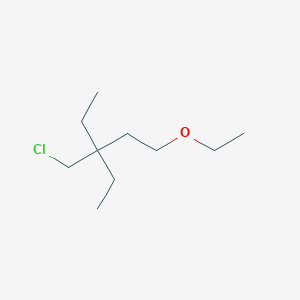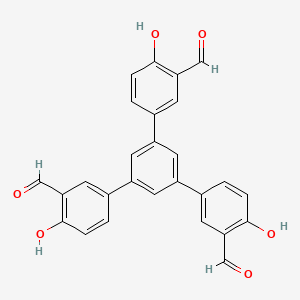
1,3,5-Tris(4'-hydroxy-5'-formylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is an organic compound with the molecular formula C27H18O6 and a molecular weight of 438.43 g/mol . It is characterized by a benzene core substituted with three hydroxy and formyl groups at the 4’ and 5’ positions, respectively. This compound is known for its high melting point (>300°C) and predicted boiling point of 619.5±55.0°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-tris(4-bromophenyl)benzene with a formylating agent under specific conditions . The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding quinones.
Reduction: The formyl groups can be reduced to primary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Primary alcohols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene involves its ability to form hydrogen bonds and π-π interactions. These interactions facilitate the self-assembly of the compound into ordered structures, which are crucial for its applications in COFs and MOFs . The hydroxy and formyl groups play a significant role in these interactions, allowing the compound to act as a versatile ligand in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the hydroxy groups.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of hydroxy and formyl groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Features carboxyl groups instead of formyl groups.
Uniqueness
1,3,5-Tris(4’-hydroxy-5’-formylphenyl)benzene is unique due to the presence of both hydroxy and formyl groups, which provide it with distinct chemical reactivity and the ability to form complex structures through hydrogen bonding and π-π interactions . This makes it particularly valuable in the synthesis of advanced materials and coordination compounds .
Propriétés
Formule moléculaire |
C27H18O6 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
5-[3,5-bis(3-formyl-4-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C27H18O6/c28-13-22-7-16(1-4-25(22)31)19-10-20(17-2-5-26(32)23(8-17)14-29)12-21(11-19)18-3-6-27(33)24(9-18)15-30/h1-15,31-33H |
Clé InChI |
KPOWNIMTMAZCNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)O)C=O)C4=CC(=C(C=C4)O)C=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


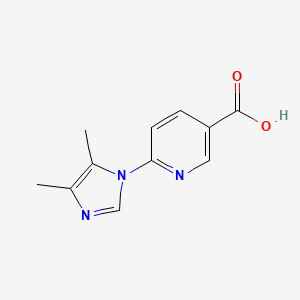
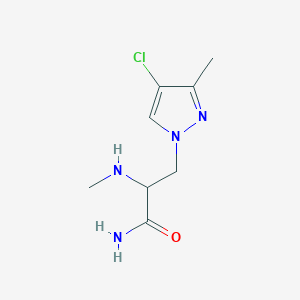
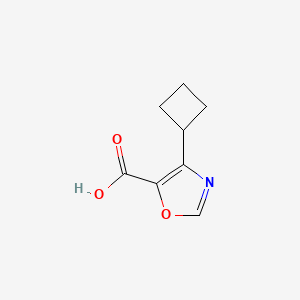
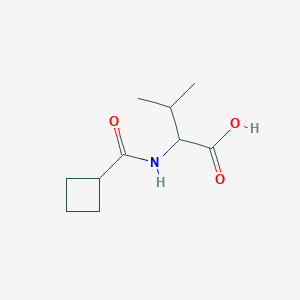
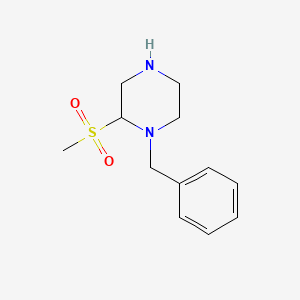
![5-Bromo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13645840.png)
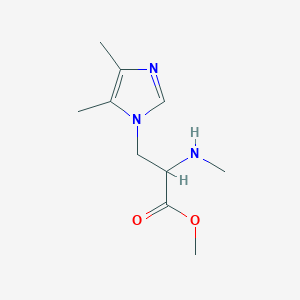
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)
